![molecular formula C42H43N5O9 B13865015 5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine is a synthetic adenosine analog Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of protecting groups such as dimethoxytrityl (DMT) to ensure selective reactions at specific sites on the adenosine molecule .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the adenosine analog.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups that alter the compound’s biological activity .
Aplicaciones Científicas De Investigación
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of 5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, this compound can bind to these receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting cancer cell proliferation or inducing vasodilation in smooth muscle cells .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
For instance, the bis(4-methoxyphenyl)phenylmethyl group may enhance its stability and binding affinity to certain molecular targets, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C42H43N5O9 |
|---|---|
Peso molecular |
761.8 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C42H43N5O9/c1-50-22-23-53-38-37(49)34(56-41(38)47-27-45-36-39(43-26-44-40(36)47)46-35(48)25-54-33-12-8-5-9-13-33)24-55-42(28-10-6-4-7-11-28,29-14-18-31(51-2)19-15-29)30-16-20-32(52-3)21-17-30/h4-21,26-27,34,37-38,41,49H,22-25H2,1-3H3,(H,43,44,46,48)/t34-,37-,38-,41-/m1/s1 |
Clave InChI |
XWSFZNQKKLGXJW-VYRNGDHESA-N |
SMILES isomérico |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
SMILES canónico |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)

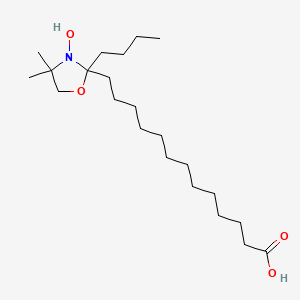

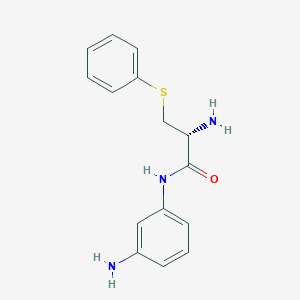
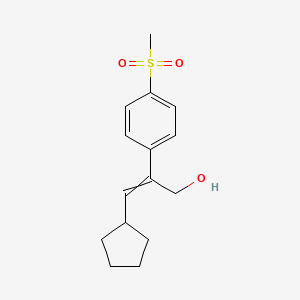
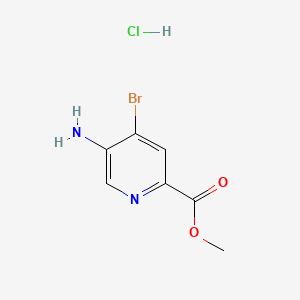
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
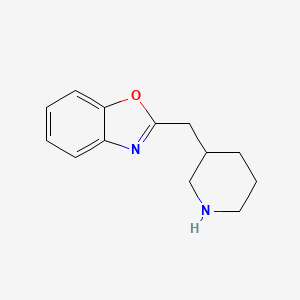
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
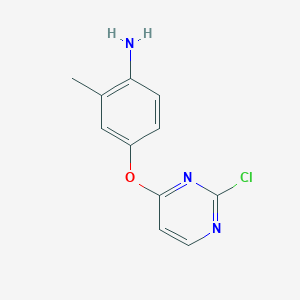
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)

